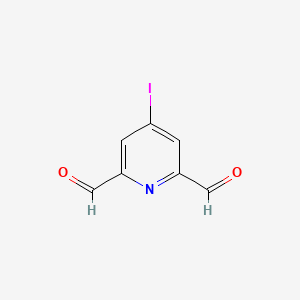

4-Iodopyridine-2,6-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

506423-88-7 |

|---|---|

Molecular Formula |

C7H4INO2 |

Molecular Weight |

261.02 g/mol |

IUPAC Name |

4-iodopyridine-2,6-dicarbaldehyde |

InChI |

InChI=1S/C7H4INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |

InChI Key |

LMVRIFJWLZLAGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodopyridine 2,6 Dicarbaldehyde

Strategic Disconnections and Retrosynthetic Analysis for Pyridine-2,6-Dicarbaldehyde Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For pyridine-2,6-dicarbaldehyde scaffolds, a primary disconnection involves the two formyl groups, leading back to a 2,6-disubstituted pyridine (B92270) precursor. A common and effective precursor is 2,6-dimethylpyridine, which can be oxidized to the desired dicarbaldehyde. wikipedia.org Another approach involves the double carboxylation of 2,6-dichloropyridine, followed by reduction of the resulting dicarboxylic acid to the dialdehyde. chemicalbook.com

The challenge in synthesizing the target molecule lies in the selective introduction of the iodine atom at the 4-position of the pyridine ring. This can be achieved either by starting with a pre-functionalized, iodinated pyridine core or by introducing the iodine at a later stage in the synthesis.

Precursor Synthesis and Functional Group Interconversions Leading to 4-Iodopyridine-2,6-dicarbaldehyde

The synthesis of this compound hinges on the effective preparation of key precursors and the efficient interconversion of functional groups.

The synthesis of iodinated pyridine precursors is a critical first step. One common strategy involves the Sandmeyer-like reaction of an appropriately substituted aminopyridine. For instance, 4-aminopyridine-2,6-dicarboxylic acid can be diazotized and subsequently treated with an iodide source to introduce the iodine at the 4-position. Another approach is the direct iodination of a suitable pyridine derivative, although this can sometimes lead to mixtures of regioisomers and requires careful control of reaction conditions.

A more recent and versatile method involves the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives in a one-pot reaction from pyruvates and aldehydes. researchgate.net This method, catalyzed by pyrrolidine-acetic acid, proceeds under mild conditions and offers high atom economy. researchgate.netoist.jp The resulting dihydropyran intermediate reacts with ammonium (B1175870) acetate (B1210297) to form the desired substituted pyridine ring. researchgate.netoist.jp This approach could potentially be adapted to introduce an iodine-containing aldehyde.

With the iodinated pyridine core in hand, the next step is the introduction and subsequent oxidation of the aldehyde functionalities at the 2 and 6 positions. A common method for preparing 2,6-diformylpyridine is the oxidation of 2,6-dimethylpyridine. wikipedia.org Various oxidizing agents can be employed for this transformation.

Alternatively, if the precursor is a 2,6-dicarboxylic acid derivative, the carboxylic acid groups can be reduced to aldehydes. This reduction requires careful selection of reagents to avoid over-reduction to the corresponding alcohols.

Another synthetic route involves starting with 2,6-pyridinedimethanol (B71991) and oxidizing the alcohol groups to aldehydes. chemicalbook.com For instance, 2,6-pyridinedimethanol can be reacted with selenium dioxide in 1,4-dioxane (B91453) to yield pyridine-2,6-dicarbaldehyde. chemicalbook.com A similar strategy could be applied to an iodinated version of 2,6-pyridinedimethanol.

| Starting Material | Reagent(s) | Product | Reference |

| 2,6-Lutidine | Oxygen, tert-BuOK, 18-crown-6 | Pyridine-2,6-dicarboxylic acid | chemicalbook.com |

| 2,6-Dichloropyridine | Magnesium, Carbon dioxide | Pyridine-2,6-dicarboxylic acid | chemicalbook.com |

| 2,6-Dimethylpyridine | Hexavalent chromium salts | 2,6-Pyridinedicarboxylic acid | google.com |

| 2,6-Pyridinedimethanol | Selenium dioxide | Pyridine-2,6-dicarbaldehyde | chemicalbook.com |

| Pyruvates and Aldehydes | Pyrrolidine-acetic acid, Ammonium acetate | 4-Substituted-pyridine-2,6-dicarboxylic acid derivatives | researchgate.net |

Novel Synthetic Routes and Method Development for this compound

Recent advancements in organic synthesis have opened up new avenues for the preparation of functionalized pyridines, including this compound.

Transition-metal catalysis has become an indispensable tool for the direct C-H functionalization of pyridine rings. nih.govnih.gov These methods offer a more atom-economical and efficient alternative to traditional synthetic routes that often require pre-functionalized starting materials. nih.gov Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce various substituents onto the pyridine core. While direct C-H iodination at the 4-position can be challenging due to the electronic nature of the pyridine ring, the development of new catalyst systems continues to expand the scope of these reactions. nih.govnih.gov

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of polysubstituted pyridines. acs.org The inherent reactivity of the pyridine ring often leads to a mixture of products in functionalization reactions. chemrxiv.org To overcome this, strategies involving blocking groups or directing groups are often employed. For instance, a temporary blocking group can be introduced to direct functionalization to a specific position, and then subsequently removed. chemrxiv.orgnih.gov

Recent research has focused on developing directing-group-free methods for the regioselective functionalization of pyridines. nih.gov These approaches often involve the temporary dearomatization of the pyridine ring to alter its electronic properties and facilitate selective reactions. nih.gov Such strategies hold significant promise for the efficient and selective synthesis of complex pyridine derivatives like this compound.

Optimization of Reaction Conditions and Process Efficiency in this compound Production

The efficient production of this compound hinges on the careful optimization of the reaction conditions for the key synthetic steps: the iodination of 2,6-lutidine and the subsequent oxidation of the resulting 4-iodo-2,6-lutidine. The primary goals of optimization are to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

A crucial step in the synthesis is the selective oxidation of the two methyl groups of 4-iodo-2,6-lutidine. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for converting activated methyl groups, such as those on a pyridine ring, into aldehydes. wikipedia.org The general mechanism involves an initial ene reaction followed by a matrix-fine-chemicals.comnih.gov-sigmatropic rearrangement. wikipedia.org

Optimization of the selenium dioxide oxidation involves a systematic study of several key parameters. The choice of solvent is critical; typically, a high-boiling solvent that can facilitate the reaction at elevated temperatures without reacting with the reagents is preferred. Dioxane, pyridine, or a mixture of acetic anhydride (B1165640) and acetic acid are often employed. The stoichiometry of selenium dioxide is another vital factor. While a stoichiometric amount (2 equivalents) is theoretically required to oxidize both methyl groups, an excess is often used to drive the reaction to completion. However, using a large excess can lead to over-oxidation to the corresponding carboxylic acid and complicates purification due to the toxicity of selenium compounds.

Reaction temperature and time are interdependent parameters that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. A systematic approach to optimizing these conditions is often tabulated to identify the ideal balance for maximizing the yield of the desired dicarbaldehyde.

Table 1: Illustrative Optimization of Selenium Dioxide Oxidation of a Substituted Lutidine

| Entry | Solvent | SeO₂ (Equivalents) | Temperature (°C) | Time (h) | Yield of Dicarbaldehyde (%) |

| 1 | Dioxane | 2.2 | 100 | 24 | 45 |

| 2 | Pyridine | 2.2 | 115 | 18 | 55 |

| 3 | Acetic Anhydride/Acetic Acid | 2.5 | 120 | 12 | 62 |

| 4 | Dioxane | 3.0 | 100 | 24 | 50 (with 15% dicarboxylic acid) |

| 5 | Pyridine | 2.5 | 115 | 18 | 65 |

Note: This table is a hypothetical representation based on typical optimization studies for similar reactions and does not represent experimentally verified data for this compound.

Scaling-Up Considerations for Research Quantities of this compound

Transitioning the synthesis of this compound from a laboratory scale to the production of larger research quantities (gram to multi-gram scale) presents several challenges that require careful consideration.

A primary concern in scaling up the selenium dioxide oxidation is the management of this toxic and hazardous reagent. On a larger scale, the safe handling and disposal of selenium and its compounds are paramount. The use of well-ventilated fume hoods and appropriate personal protective equipment is mandatory. The efficient removal of selenium byproducts from the final product and waste streams becomes a more critical issue. Methods for selenium recovery or sequestration may need to be implemented.

Heat management during the oxidation step is another critical factor. The oxidation of lutidines with selenium dioxide is often exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and maintain a controlled temperature profile, which is crucial for selectivity and to avoid the formation of degradation products. The choice of reactor and stirring efficiency becomes more important to ensure homogenous mixing and heat transfer.

The purification of the final product at a larger scale also requires a shift in methodology. While laboratory-scale purifications often rely on column chromatography, this technique can be impractical and costly for larger quantities. The development of a robust crystallization or precipitation method for the isolation and purification of this compound is highly desirable for efficient and scalable production. This may involve screening various solvent systems to find conditions that provide high recovery of the product in high purity.

Chemical Transformations and Derivatization Strategies of 4 Iodopyridine 2,6 Dicarbaldehyde

Reactivity of the Aldehyde Functionalities in 4-Iodopyridine-2,6-dicarbaldehyde

The two aldehyde groups are key reactive sites, susceptible to a variety of nucleophilic attacks and condensation reactions. Their symmetric positioning on the pyridine (B92270) ring allows for the construction of elaborate molecular architectures.

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This transformation is a cornerstone in the synthesis of macrocyclic ligands and organic frameworks. researchgate.netlongdom.orgnih.gov The reaction typically involves the mixing of the dicarbaldehyde with two equivalents of a primary amine in a suitable solvent, often an alcohol, and may be heated to drive the reaction to completion by removing water.

The resulting di-imine products retain the iodine substituent, making them valuable intermediates for subsequent cross-coupling reactions. The nature of the amine used can be varied extensively to tune the properties of the final molecule. Pyridine derivatives with formyl groups are known to form Schiff bases that can act as flexible and multidentate bioactive ligands. researchgate.net

Table 1: Representative Condensation Reactions

| Amine Reactant | Product Type | Typical Conditions |

|---|---|---|

| Aniline Derivatives | Di-imine (Schiff Base) | Ethanol, Reflux |

| Alkyl Amines | Di-imine (Schiff Base) | Methanol (B129727) or Ethanol, Room Temp. to Reflux |

| Diamines (e.g., Ethylenediamine) | Macrocyclic Di-imine | High Dilution, Template Metal (optional) |

These Schiff bases are of significant interest as they can exhibit a range of bioactivities and are crucial in the development of novel metal complexes and functional materials. researchgate.netiosrjournals.org

Nucleophilic Additions and Subsequent Transformations

The carbonyl carbons of the aldehyde groups are electrophilic and are susceptible to attack by a wide range of nucleophiles. youtube.com This class of reactions provides a powerful method for carbon-carbon bond formation and for introducing new functional groups.

Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to both aldehyde functionalities to yield, after an aqueous workup, a 2,6-disubstituted pyridine-4-iodo-diyl)dimethanol derivative. The reaction must be carefully controlled, as the organometallic reagents could potentially interact with the iodine substituent.

Other nucleophilic additions include the Wittig reaction, which converts the aldehyde groups into alkenes, and the Strecker synthesis, which can be used to form α-amino acids. The symmetrical nature of the starting material allows for the simultaneous transformation of both aldehyde groups, leading to symmetrically substituted pyridine derivatives.

Reduction and Oxidation Pathways of Aldehyde Groups

The aldehyde functionalities can be readily reduced or oxidized to other functional groups.

Reduction: The reduction of the two aldehyde groups in this compound to primary alcohols can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction converts the dicarbaldehyde into (4-iodopyridine-2,6-diyl)dimethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. This transformation is useful for creating ligands or polymer precursors where hydroxyl groups are desired.

Oxidation: Oxidation of the aldehyde groups leads to the formation of 4-iodopyridine-2,6-dicarboxylic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or by employing the Tollens' test conditions. The resulting dicarboxylic acid is a valuable building block for metal-organic frameworks (MOFs) and polyesters.

Reactions at the Iodine Substituent in this compound

The carbon-iodine bond at the 4-position of the pyridine ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive electrophiles in these transformations due to the relatively weak C-I bond. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov For this compound, these reactions allow for the introduction of a wide variety of substituents at the 4-position while preserving the aldehyde functionalities for subsequent derivatization.

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comharvard.edu It is widely used to form biaryl structures. The reaction is tolerant of many functional groups, including the aldehydes present in the substrate. nih.gov

Sonogashira Reaction: The Sonogashira reaction forms a C-C bond between the aryl iodide and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. youtube.comyoutube.com This reaction is the most common method for synthesizing arylalkynes.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction requires a palladium catalyst and a base. nih.gov It provides a direct method for the arylation of olefins.

Stille Reaction: In the Stille reaction, the aryl iodide is coupled with an organotin compound (organostannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a drawback.

The table below summarizes typical conditions for these reactions based on general protocols for aryl iodides.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water mixtures harvard.edu |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | THF, DMF, Et₃N libretexts.orgorganic-chemistry.org |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene wikipedia.orgnih.gov |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | (Often no base required) | Toluene, THF, DMF wikipedia.orglibretexts.org |

Other Metal-Mediated Transformations Involving the Iodine Moiety

Beyond the four major palladium-catalyzed reactions, the carbon-iodine bond can participate in other metal-mediated transformations. These include other named cross-coupling reactions that follow similar catalytic cycles involving oxidative addition and reductive elimination.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner.

Kumada Coupling: This involves the reaction with a Grignard reagent (organomagnesium halide) and is often catalyzed by either palladium or nickel complexes.

These methods further expand the synthetic utility of this compound, allowing for the formation of a diverse array of carbon-carbon bonds under various reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the two electron-withdrawing aldehyde groups at the C2 and C6 positions. The iodine atom at the C4 position serves as a potential leaving group.

In principle, the C4 position is susceptible to nucleophilic attack. The stability of the resulting Meisenheimer-type intermediate, a key factor in SNAr reactions, would be enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom and the carbonyl groups. However, the success of such substitutions would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to displace the iodo group.

It is important to note that SNAr reactions on pyridine rings are generally favored at the C2 and C4 positions due to the effective stabilization of the anionic intermediate. In the case of this compound, the presence of the aldehyde groups further activates the ring towards nucleophilic attack.

Transformations of the Pyridine Ring System of this compound

N-Alkylation and Quaternization Strategies

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of the corresponding N-alkylpyridinium salts. The quaternization of the nitrogen atom would significantly alter the electronic properties of the molecule, further activating the ring towards nucleophilic attack and modifying its solubility characteristics.

The general reaction for N-alkylation is as follows:

General Reaction Scheme for N-Alkylation

Where R is an alkyl group and X is a halide or other suitable counter-anion. The reaction conditions would typically involve a suitable solvent and, in some cases, heating.

Directed Ortho-Metallation (DoM) Approaches

Directed ortho-metallation (DoM) is a powerful tool for the functionalization of aromatic rings. In the context of this compound, the aldehyde groups could potentially act as directing metalation groups (DMGs). However, the acidic protons of the aldehyde groups themselves would likely interfere with strongly basic organometallic reagents typically used for DoM (e.g., organolithiums).

To circumvent this issue, the aldehyde functionalities would likely need to be protected with a group that can also function as a DMG. For instance, conversion of the aldehydes to acetals or aminals could provide a viable strategy for subsequent DoM at the C3 and C5 positions. Following the metallation and reaction with an electrophile, deprotection would regenerate the aldehyde groups.

The feasibility of DoM on this specific substrate would require careful optimization of the protecting group strategy and the reaction conditions to avoid side reactions.

Multi-Functionalization and Convergent Synthesis of Complex Architectures from this compound

The multiple reactive sites on this compound make it a potentially valuable building block for the convergent synthesis of complex molecules. The aldehyde groups can participate in a wide range of reactions, including condensations, Wittig reactions, and reductive aminations, to build larger molecular frameworks. The iodo group offers a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, allowing for the introduction of various aryl, alkynyl, or vinyl substituents at the C4 position.

A hypothetical convergent synthetic strategy could involve the sequential or orthogonal functionalization of these different sites. For example, the aldehyde groups could first be used to construct a macrocyclic structure, followed by a cross-coupling reaction at the C4-iodo position to introduce further complexity. The ability to perform N-alkylation adds another layer of potential for diversification.

The successful implementation of such multi-functionalization strategies would depend on the careful selection of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

Coordination Chemistry and Ligand Design Principles with 4 Iodopyridine 2,6 Dicarbaldehyde Derivatives

Chelation Modes and Binding Affinity of 4-Iodopyridine-2,6-dicarbaldehyde Derivatives

Derivatives of pyridine-2,6-dicarbaldehyde are classic examples of tridentate ligands, typically coordinating to a metal center through the central pyridine (B92270) nitrogen and the two oxygen atoms of the flanking carbonyl groups. This N,O,O-coordination motif forms two stable five-membered chelate rings, a feature common to related ligands like pyridine-2,6-dicarboxylic acid. The aldehyde functionalities in this compound are particularly versatile, as they can be readily condensed with various amines to form Schiff base ligands. This derivatization allows for a high degree of tunability, altering the steric and electronic environment around the metal center.

The binding affinity of these ligands is significantly influenced by the substituent at the 4-position of the pyridine ring. The iodine atom in this compound acts as an electron-withdrawing group through inductive effects. This reduces the electron density on the pyridine nitrogen, thereby decreasing its Lewis basicity. Consequently, one might anticipate a slightly lower binding affinity for metal ions compared to its non-iodinated counterpart. However, the iodine atom also introduces potential for halogen bonding interactions, which could play a role in the solid-state packing of its metal complexes. The affinity for a series of metal ions can be quantified by determining their binding constants, which are expected to follow trends based on the hard and soft acids and bases (HSAB) principle.

Table 1: Illustrative Binding Constants (Ka) for Complexes with a Hypothetical 4-Iodopyridine-2,6-diimine Ligand

| Metal Ion | Ionic Radius (Å) | Expected Ka (M-1) |

|---|---|---|

| Mn(II) | 0.83 | 1.2 x 105 |

| Fe(II) | 0.78 | 4.5 x 105 |

| Co(II) | 0.75 | 8.9 x 105 |

| Ni(II) | 0.70 | 1.5 x 106 |

| Cu(II) | 0.73 | 3.2 x 107 |

Note: This table presents hypothetical data for illustrative purposes, based on expected trends for pyridine-based Schiff base ligands.

Synthesis of Metal Complexes with Transition Metals Utilizing this compound

The synthesis of transition metal complexes with this compound or its Schiff base derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or acetonitrile. nih.gov The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.

The rigid tridentate nature of the this compound framework is a key feature in designing specific metal-ligand architectures. By controlling the metal-to-ligand stoichiometry and the choice of metal ion and counter-anions, it is possible to construct a variety of structures. For instance, a 1:1 metal-to-ligand ratio with a metal ion that prefers a six-coordinate geometry might result in a mononuclear complex, with the remaining coordination sites occupied by solvent molecules or anions. A 2:2 or 3:3 assembly could lead to the formation of dinuclear or trinuclear metallomacrocycles or grid-like structures. Furthermore, the presence of the iodo group offers a potential site for post-synthetic modification via reactions like Suzuki or Sonogashira coupling, allowing for the construction of more complex, multi-dimensional metal-organic frameworks.

The synthesis of homometallic complexes is generally straightforward, involving the one-pot reaction of the ligand with a single type of metal salt. In contrast, the rational synthesis of heterometallic complexes requires a more strategic approach. One common method is the use of a "complex-as-ligand" strategy. This involves first synthesizing a mononuclear complex where the ligand still possesses uncoordinated donor sites. For example, a Schiff base derivative of this compound with pendant coordinating groups could be used. This initial complex is then treated with a second, different metal salt, which coordinates to the available sites, resulting in a discrete heterometallic species. The choice of solvents and reaction conditions is critical to ensure the isolation of the desired product and prevent ligand scrambling or decomposition.

Coordination with Lanthanides and Actinides

The coordination chemistry of f-block elements—lanthanides and actinides—is distinct from that of transition metals, primarily due to their larger ionic radii, higher coordination numbers (typically 8-12), and predominantly ionic bonding character. researchgate.net Ligands derived from pyridine-2,6-dicarboxylic acid are well-known to be effective chelators for lanthanides. nih.gov By analogy, this compound and its derivatives are expected to form stable complexes with lanthanide ions, acting as tridentate N,O,O-donors. The remaining coordination sites on the lanthanide ion would be filled by solvent molecules or anions, leading to high-coordinate species. The introduction of a para-substituent on the pyridine ring can tune the spectroscopic properties of lanthanide complexes. nih.gov

The coordination chemistry of actinides with such ligands is a field of significant interest, particularly for the separation of minor actinides from lanthanides in nuclear waste remediation. researchgate.netosti.gov Quantum chemical studies on related tridentate nitrogen ligands have shown that actinide-ligand bonds can have a greater degree of covalency compared to lanthanide-ligand bonds, which is attributed to the participation of the 5f orbitals in bonding. osti.gov The synthesis of actinide complexes, such as those with uranyl (UO₂²⁺), often involves salt metathesis reactions with the deprotonated ligand. osti.govnih.gov It is anticipated that this compound would form stable complexes with actinide ions, adopting geometries that accommodate the large size of the metal ion, such as distorted octahedral or pentagonal bipyramidal structures. osti.govnih.gov

Structural Elucidation Methodologies for Metal Complexes

A combination of analytical techniques is essential to fully characterize the metal complexes formed with this compound derivatives. These include elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the carbonyl groups, and UV-Vis spectroscopy. For paramagnetic complexes, electron paramagnetic resonance (EPR) spectroscopy can provide information about the metal's electronic environment.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical [M(L)(H₂O)₃]²⁺ Complex (L = Schiff base derivative of this compound)

| Parameter | [Co(L)(H₂O)₃]²⁺ | [Cu(L)(H₂O)₃]²⁺ |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.125 | 8.098 |

| b (Å) | 15.432 | 15.511 |

| c (Å) | 9.876 | 9.799 |

| β (°) | 105.34 | 106.12 |

| V (ų) | 1192.1 | 1180.5 |

| M-Npyridine (Å) | 2.15 | 2.05 |

| M-Ocarbonyl (Å) | 2.18 (avg) | 2.12 (avg) |

Note: This table contains plausible, illustrative data based on known structures of similar complexes. Actual data would require experimental determination.

Solution-State Spectroscopic Characterization of Complex Formation

The formation of metal complexes in solution is a dynamic process that can be elucidated using various spectroscopic techniques. For derivatives of this compound, which typically form Schiff base ligands upon reaction with primary amines, UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing the complexation events.

UV-Visible Spectroscopy: The interaction of a ligand derived from this compound with a metal ion can be readily monitored by UV-Vis spectroscopy. The formation of a coordination complex often results in the appearance of new absorption bands or shifts in existing bands (both hypsochromic and bathochromic shifts) corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions of the metal center. These changes in the electronic spectra provide initial evidence of complex formation.

A common method to determine the stoichiometry of the resulting complex in solution is the continuous variation method, also known as Job's plot. In this method, the total molar concentration of the ligand and metal is kept constant, while their mole fractions are varied. The absorbance at a specific wavelength, characteristic of the complex, is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex. For many Schiff base complexes derived from substituted pyridines, a 1:1 or 2:1 ligand-to-metal ratio is often observed.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the ligand and how its chemical environment changes upon coordination to a metal ion. Protons in the vicinity of the coordinating atoms will experience a shift in their resonance frequencies. For instance, the imine protons of a Schiff base ligand derived from this compound would show a significant downfield or upfield shift upon complexation. Similarly, the carbon atoms of the pyridine ring and the imine groups will also exhibit changes in their chemical shifts. For paramagnetic complexes, the NMR signals can be significantly broadened and shifted, providing information about the magnetic properties of the complex.

| Technique | Observation | Information Gained |

| UV-Vis Spectroscopy | Changes in absorption bands (shifts, new bands) | Evidence of complex formation, electronic transitions (LMCT, MLCT, d-d) |

| Job's Plot (UV-Vis) | Maximum absorbance at a specific mole fraction | Stoichiometry of the complex in solution |

| ¹H NMR Spectroscopy | Chemical shift changes of ligand protons upon complexation | Identification of coordination sites, structural changes |

| ¹³C NMR Spectroscopy | Chemical shift changes of ligand carbons upon complexation | Confirmation of coordination and structural integrity |

Electronic and Magnetic Properties of Derived Metal Complexes: Theoretical and Experimental Approaches

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the ligand, the metal ion, and the resulting coordination geometry. For complexes derived from this compound, these properties are of fundamental interest for their potential applications in molecular magnetism and as functional materials.

Experimental Approaches:

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of a complex, which in turn reveals the number of unpaired electrons. This information is crucial for understanding the spin state of the metal center (high-spin or low-spin) and the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers in polynuclear complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR provides detailed information about the electronic environment of the unpaired electrons, including the g-tensor and hyperfine coupling constants. This data can elucidate the geometry of the complex and the nature of the metal-ligand bonding.

Theoretical Approaches:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are powerful tools for predicting and understanding the electronic structure and properties of metal complexes. DFT calculations can provide optimized geometries, molecular orbital energies, and spin density distributions. TD-DFT calculations can be used to simulate electronic absorption spectra, helping to assign the observed transitions and to understand the nature of the excited states. For complexes of this compound, theoretical studies can shed light on how the iodo-substituent influences the electronic properties of the ligand and the resulting complex.

| Property | Experimental Technique | Theoretical Method | Insights |

| Magnetic Moment | Magnetic Susceptibility | - | Number of unpaired electrons, spin state, magnetic coupling |

| Electronic Environment | EPR Spectroscopy | DFT | Geometry, metal-ligand bonding, spin distribution |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Nature of excited states, assignment of absorption bands |

Catalytic Applications of Metal-Complexes Derived from this compound

Metal complexes are widely used as catalysts in a plethora of organic transformations. The ligand framework plays a critical role in determining the catalytic activity and selectivity of the complex by modulating the steric and electronic environment of the metal center. While specific catalytic applications for complexes of this compound are not yet widely reported, the structural features of this ligand suggest potential in several areas of catalysis.

The presence of the pyridine nitrogen and two imine groups allows for the formation of stable complexes with a variety of transition metals known for their catalytic activity, such as palladium, copper, and iron. The iodo-substituent at the 4-position of the pyridine ring can influence the catalytic performance in several ways:

Electronic Effect: The electron-withdrawing nature of the iodine atom can affect the electron density at the metal center, which in turn can influence its reactivity in catalytic cycles.

Steric Effect: The bulky iodine atom can create a specific steric environment around the metal center, potentially leading to enhanced selectivity in certain reactions.

Reactive Site: The carbon-iodine bond itself can be a site for further functionalization or can participate in certain catalytic reactions, such as cross-coupling reactions where the complex acts as both a ligand and a substrate.

Potential catalytic applications for metal complexes derived from this compound could include:

Oxidation Reactions: Mimicking the active sites of metalloenzymes, these complexes could catalyze the oxidation of various substrates.

Cross-Coupling Reactions: Palladium complexes, in particular, are renowned for their role in C-C and C-N bond formation reactions.

Polymerization: Iron and cobalt complexes with related pyridine-diimine ligands are known to be active catalysts for olefin polymerization.

| Potential Catalytic Application | Relevant Metal | Rationale |

| Oxidation Reactions | Manganese, Iron, Copper | Ability to access multiple oxidation states. |

| Cross-Coupling Reactions | Palladium, Nickel | Well-established catalytic activity of these metals with N-donor ligands. |

| Olefin Polymerization | Iron, Cobalt | Precedent from structurally similar pyridine-diimine complexes. |

Supramolecular Chemistry and Self Assembled Structures Incorporating 4 Iodopyridine 2,6 Dicarbaldehyde

Design Principles for Self-Assembly Utilizing 4-Iodopyridine-2,6-dicarbaldehyde

The design of self-assembled structures using this compound is governed by the predictable interactions of its functional groups. The fundamental principles hinge on leveraging a combination of strong, directional bonds (covalent or coordinative) and weaker, non-covalent interactions to guide the assembly process.

Directional Bonding: The V-shape of the pyridine-2,6-dicarbaldehyde core provides a divergent geometry. The two aldehyde groups are positioned to react with multitopic amines, leading to the formation of macrocycles or extended networks through imine condensation. The pyridine (B92270) nitrogen atom readily participates in coordination chemistry, acting as a donor to various metal centers.

Hydrogen Bonding: While the parent molecule lacks traditional hydrogen bond donors, its derivatives, particularly those formed from reactions with primary or secondary amines, can feature N-H groups. These, along with the pyridine nitrogen and carbonyl oxygens (in the case of incomplete reaction or in related dicarboxylic acid structures), can participate in hydrogen bonding, which helps to stabilize the final supramolecular architecture. For instance, the related pyridine-2,6-dicarboxylic acid forms a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds. nih.govresearchgate.net

Halogen Bonding: The iodine atom at the 4-position is a key feature, enabling it to act as a halogen bond donor. This directional interaction, often with the nitrogen atom of another pyridine ring (I···N), can be exploited to direct the assembly of molecules into specific arrangements, such as zig-zag chains or more complex helical structures. researchgate.net This provides an additional layer of control over the final solid-state packing and topology, which is less common than hydrogen bonding. researchgate.net

Metal Coordination: The tridentate N,O,O-coordination pocket offered by the 2,6-dicarbaldehyde and pyridine nitrogen is a classic motif in coordination chemistry. This allows the molecule to form stable complexes with a variety of metal ions, which can act as nodes or templates for constructing larger assemblies like cages and frameworks.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from Derivatives

The dual aldehyde functionality of this compound makes it an ideal building block for the synthesis of crystalline porous polymers like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In these applications, the aldehyde groups typically undergo condensation reactions with multitopic linkers (e.g., polyamines) to form robust, extended networks.

Derivatives of this compound, such as the corresponding dicarboxylic acid, are also used to build MOFs. For example, the self-assembly of the related 4-hydroxypyridine-2,6-dicarboxylic acid with zinc(II) salts produces a 2D coordination polymer. nih.gov The introduction of functional groups like the iodine atom can tune the properties of the resulting frameworks, for instance, by enhancing their affinity for specific guest molecules. nih.gov

COFs are constructed entirely from light elements linked by strong covalent bonds. nih.gov The imine condensation reaction (Schiff base formation) between aldehydes and amines is one of the most common methods for synthesizing COFs due to its reversibility, which allows for "error-checking" and the formation of highly crystalline materials. nih.gov By reacting this compound with triangular or linear polyamines, it is possible to construct stable 2D COFs with predictable topologies. nih.govresearchgate.net

Reticular synthesis is a powerful strategy for the rational design of crystalline porous materials like MOFs and COFs. It involves the assembly of predetermined molecular building blocks into extended structures with predictable topologies and properties. rsc.org The geometry of the building blocks dictates the geometry of the resulting framework.

By using this compound (or its derivatives) as a linker, one can apply the principles of reticular chemistry. For example, combining this V-shaped linker with linear or trigonal linkers of varying lengths allows for the systematic tuning of pore size and dimensionality in the resulting COF or MOF. nih.govrsc.org This approach has been successfully used to create isoreticular (same topology) MOFs where the channel size is precisely controlled by adjusting the length of the organic ligands. rsc.org This allows for the targeted design of materials for specific applications, such as gas storage or chemical separation.

The architecture of porous materials derived from this compound is a direct consequence of the linker's geometry and the reaction conditions. The formation of imine-linked COFs using this building block would lead to materials with defined nanopores and high surface areas. nih.gov

The table below shows characteristics of COFs synthesized from analogous dicarbaldehyde building blocks, illustrating the typical properties that could be expected from frameworks derived from this compound.

| COF Name | Aldehyde Monomer | Amine Monomer | BET Surface Area (m²/g) | Pore Size (nm) |

| TAPT-2,3-NA(OH)₂ COF | 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | 1,3,5-tris-(4-aminophenyl)triazine | up to 1089 | Not specified |

| TAPT-2,6-NA(OH)₂ COF | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | 1,3,5-tris-(4-aminophenyl)triazine | Not specified | Not specified |

| SG-COF-1 | Terephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | >1500 (calculated) | ~2.7 |

This table is generated based on data from analogous systems reported in the literature. nih.govresearchgate.net

These porous architectures are promising for applications in gas storage, separation, and catalysis. nih.gov The presence of the iodine atom and the pyridine nitrogen within the pores can create specific binding sites, enhancing selectivity for certain guest molecules, such as the capture of volatile iodine from waste streams. nih.govnih.gov

Self-Assembly of Discrete Supramolecular Cages and Catenanes

Beyond extended frameworks, this compound is a valuable precursor for the self-assembly of discrete, shape-persistent molecular architectures like cages and catenanes.

Supramolecular Cages: The reaction of a dicarbaldehyde with a triamine in a [3+2] condensation reaction is a well-established method for forming trigonal prismatic or related cage structures. nih.govrsc.org These reactions are often templated by a solvent or an anion. The resulting imine cages are hollow, with well-defined internal cavities that can encapsulate guest molecules. The synthesis is driven by dynamic covalent chemistry, where the reversible formation of imine bonds allows the system to reach its thermodynamically most stable product. nih.gov

Catenanes: Catenanes are mechanically interlocked molecules consisting of two or more intertwined rings. The synthesis of nih.govcatenanes can be directed by metal template effects. For this, 2,6-diformylpyridine, a close analogue of the title compound, reacts with a bis(amine) chain in the presence of a divalent metal salt. nih.gov The metal ion coordinates to the diiminopyridine units of two different macrocycles, holding them together in a threaded arrangement, which then allows for the final ring-closing reaction to form the interlocked structure. nih.gov The iodine substituent on the pyridine ring could influence the electronic properties and steric profile of the ligand, potentially affecting the efficiency of catenane formation and the properties of the resulting interlocked molecule.

Host-Guest Chemistry and Molecular Recognition Phenomena

The cavities within MOFs, COFs, and discrete cages derived from this compound are ideal for host-guest chemistry. rsc.org These confined spaces can selectively bind and encapsulate guest molecules, leading to applications in sensing, separation, and transport. rsc.orgnih.gov

Molecular Recognition: The chemical environment inside the cavity dictates its recognition properties. The presence of pyridine nitrogen atoms and iodine atoms can lead to specific interactions with guests. For example, the iodine atom can form halogen bonds with Lewis basic guests, while the aromatic surfaces can engage in π-stacking interactions. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site.

Encapsulation: Supramolecular cages can encapsulate guests that are sterically and chemically compatible with the cavity's size and character. This has been used for tasks ranging from stabilizing reactive species to the controlled release of drug molecules. rsc.org

Pollutant Capture: Porous frameworks made from derivatives of the title compound show potential for environmental remediation. Chiral imine cages have demonstrated remarkable efficacy in adsorbing iodine from vapor, organic, and aqueous media, with uptake capacities as high as 6.0 g/g. nih.gov This is particularly relevant given the iodine substituent on the this compound building block itself.

The table below provides examples of host-guest systems and their binding characteristics.

| Host System | Guest Molecule | Key Interaction | Application |

| Imine Cage SOF | Iodine (I₂) | Dispersion forces, pore confinement | Pollutant capture |

| [Ni(II)₄L₆]⁸⁺ Cage | Tetrahalometallate anions (e.g., FeCl₄⁻) | Electrostatic, Host-Guest magnetic exchange | Manipulation of magnetic properties |

| Ureidopyrimidine derivative | 2,6-diaminopyridine | Hydrogen bonding | Molecular sensing |

This table is compiled from findings on analogous and relevant host-guest systems. nih.govrsc.orgmdpi.com

Dynamic Covalent Chemistry (DCC) Applications in Supramolecular Systems

Dynamic Covalent Chemistry (DCC) is the cornerstone of many of the synthetic strategies involving this compound. DCC utilizes reversible covalent bond formation under thermodynamic control, allowing systems to self-correct and yield the most stable product. rsc.orgnih.gov

The most relevant application of DCC in this context is the formation of imines from the reaction of the aldehyde groups with amines. nih.gov This reaction is reversible, typically catalyzed by acid, and its equilibrium nature is what enables the high-fidelity construction of complex architectures like COFs and supramolecular cages. nih.govrsc.org

The key advantages of using DCC include:

Self-Correction: Defective or kinetically-trapped structures can re-equilibrate, leading to the formation of well-ordered, crystalline materials or discrete, high-symmetry cages. nih.gov

Thermodynamic Control: The final product is the most stable one in the dynamic combinatorial library of interconverting species, allowing for the synthesis of complex structures from simple starting materials in a single step. nih.gov

Stimuli-Responsiveness: Because the bonds are reversible, the resulting materials can be designed to be dynamic, potentially disassembling or reconfiguring in response to external stimuli like changes in pH, temperature, or the presence of a competitive guest. nih.gov

The integration of DCC has bridged the gap between traditional covalent synthesis and supramolecular chemistry, enabling the creation of robust yet adaptable functional materials and molecular systems from building blocks like this compound. rsc.org

Applications in Advanced Materials Science Utilizing 4 Iodopyridine 2,6 Dicarbaldehyde

Precursors for Functional Polymer Synthesis

The presence of both aldehyde and iodo functional groups on the pyridine-2,6-dicarbaldehyde scaffold opens up multiple avenues for polymerization, enabling the creation of diverse polymer architectures with unique properties.

The dual functionality of 4-Iodopyridine-2,6-dicarbaldehyde allows for its participation in a variety of polymerization reactions. The aldehyde groups are amenable to condensation reactions, while the iodo group can readily undergo cross-coupling reactions. This offers the potential to synthesize polymers through several distinct strategies.

One plausible approach involves Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration. wikipedia.org The dicarbaldehyde can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or derivatives of cyanoacetic acid, to form vinylidene linkages, leading to the formation of π-conjugated polymers. wikipedia.orgorganic-chemistry.org The use of a base, often a weak amine like piperidine, is typically required to catalyze this reaction. wikipedia.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, could also be employed, particularly if one of the activating groups is a carboxylic acid, which would be accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Another significant polymerization pathway for the aldehyde functionalities is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the use of stabilized phosphonate (B1237965) carbanions to react with aldehydes, yielding alkenes with a high degree of stereoselectivity, predominantly forming E-alkenes. wikipedia.orgresearchgate.net By employing a bifunctional phosphonate reagent, polymerization with this compound could produce polymers with vinylene linkages integrated into the main chain. The HWE reaction is known for its versatility and reliability in constructing ethylenic bonds in both simple and complex molecular structures. researchgate.net

The iodine atom on the pyridine ring serves as a prime site for metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction , which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is a powerful tool for creating conjugated polymers. wikipedia.orgyoutube.com this compound could be copolymerized with di-alkynes to produce polymers with alternating pyridine and alkyne units. wikipedia.org The reaction is typically carried out under mild, basic conditions. wikipedia.org To avoid the potential side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.org

These polymerization methods can be used to create a variety of polymer structures, from linear chains to more complex, branched, or cross-linked networks, depending on the co-monomers and reaction conditions employed.

The strategic incorporation of this compound into polymer backbones allows for the design of novel conjugated polymers and conducting materials. The electron-withdrawing nature of the pyridine ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which is a key factor in tuning the material's electronic properties. dtic.mil

Pyridine-containing conjugated polymers are known to exhibit better electron transport properties compared to their phenylene-based counterparts due to the higher electron affinity of the pyridine unit. dtic.mil This makes them promising candidates for n-type semiconductor materials in various electronic devices. The synthesis of polypyridine (PPy) and its derivatives has been reported, and their photophysical properties can be modulated by controlling the conjugation within the polymer chain. wikipedia.orgresearchgate.net

By combining this compound with various comonomers through the polymerization reactions mentioned above, a wide array of conjugated polymers with tailored properties can be accessed. For instance, copolymerization with electron-donating units can create donor-acceptor (D-A) type polymers, which are of significant interest in organic electronics due to their tunable band gaps and charge transport characteristics. taylorfrancis.com The resulting materials could find applications as conducting polymers, potentially after doping, for use in electrodes or other components of electronic devices. researchgate.net The ability to functionalize these polymers further, either through post-polymerization modification or by using functionalized comonomers, adds another layer of versatility to the design of advanced materials based on this scaffold.

Role in Organic Electronic Materials

The unique electronic characteristics of polymers and materials derived from this compound make them highly suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pyridine-containing polymers are excellent candidates for use in light-emitting devices. dtic.milresearchgate.net The high electron affinity of the pyridine moiety facilitates the use of relatively stable metals like aluminum as efficient electron-injecting contacts in OLEDs. dtic.mil By incorporating this compound into conjugated polymers, it is possible to create materials that act as the emissive layer or as electron-transporting materials (ETMs) in OLEDs. rsc.org The development of bilayer devices, for example, using poly(9-vinyl carbazole) (PVK) as a hole-transporting layer alongside a pyridine-containing polymer as the emissive layer, has been shown to significantly improve device efficiency and brightness. dtic.mil

In the realm of OPVs, the donor-acceptor architecture is a key design principle. Polymers derived from this compound can act as the acceptor component in a bulk-heterojunction solar cell, where they are blended with a p-type polymer donor. The tunable electronic properties of these pyridine-based polymers are crucial for optimizing the energy level alignment with the donor material to facilitate efficient charge separation at the donor-acceptor interface. Pyridine end-capped polymers have been synthesized and used to stabilize nanoparticle dispersions for the fabrication of organic solar cells, demonstrating the versatility of pyridine-containing materials in this field. acs.org

The following table summarizes the potential applications of polymers derived from this compound in OLEDs and OPVs:

| Application Area | Role of this compound Derived Polymer | Key Properties and Advantages |

| OLEDs | Emissive Layer or Electron-Transporting Material (ETM) | High electron affinity, good electron transport, tunable emission color, potential for high efficiency and brightness. dtic.milrsc.org |

| OPVs | Electron-Acceptor Material in Bulk-Heterojunction | Tunable HOMO/LUMO levels for optimal energy level alignment, good electron mobility, potential for high power conversion efficiency. taylorfrancis.comacs.org |

The charge transport characteristics of conjugated polymers are fundamental to their performance in electronic devices. nih.govadvancedsciencenews.com Pyridine-based polymers generally exhibit good electron mobility due to the electron-deficient nature of the pyridine ring. dtic.mil This facilitates the transport of electrons from the cathode to the emissive layer in OLEDs and from the donor-acceptor interface to the electrode in OPVs.

The optoelectronic properties, such as light absorption and emission, are also critically important. The inclusion of a pyridine ring in the polymer backbone can influence the absorption and fluorescence spectra. acs.org For instance, polymers composed of alternating anthracene (B1667546) and pyridine units have shown unique optical properties arising from the interactions between these two moieties. acs.org The photoluminescent quantum efficiencies of pyridine-containing copolymers can be quite high, reaching up to 30% in film form. dtic.mil

The table below outlines some of the key charge transport and optoelectronic properties of pyridine-containing polymers relevant to materials derived from this compound.

| Property | Description | Relevance to Devices |

| Electron Mobility | The ease with which electrons move through the material. | Crucial for efficient operation of OLEDs (as ETMs) and OPVs (as acceptors). dtic.milnih.gov |

| Energy Levels (HOMO/LUMO) | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Determines the energy band gap, light absorption/emission wavelengths, and energy level alignment with other materials in the device. dtic.miltaylorfrancis.com |

| Photoluminescence | The emission of light after absorbing photons. | The fundamental process for light generation in OLEDs. The efficiency and color are key performance metrics. dtic.milacs.org |

| Absorption Spectrum | The range of light wavelengths a material can absorb. | In OPVs, this needs to be broad and match the solar spectrum for efficient light harvesting. |

Systematic investigations into the structure-property relationships of these materials, often aided by theoretical calculations like density functional theory (DFT), are crucial for optimizing their performance in electronic devices. taylorfrancis.comrsc.org

Development of Sensors and Probes

The pyridine-2,6-dicarbaldehyde unit is a valuable platform for the design of chemosensors and probes for the detection of various analytes. sigmaaldrich.com The nitrogen atom of the pyridine ring and the oxygen atoms of the aldehyde groups can act as binding sites for metal ions and other species. mdpi.com

Derivatives of pyridine-2,6-dicarboxamide, which can be synthesized from the corresponding dicarboxylic acid, have been shown to be effective fluorescent sensors for metal ions such as Fe³⁺ and Hg²⁺. acs.org The sensing mechanism often involves a change in the fluorescence properties of the molecule upon binding to the analyte, such as fluorescence quenching or enhancement. Pyridine-2,6-dicarboxamide derivatives have also been developed as colorimetric chemosensors for the selective recognition of ions like Pb²⁺ and Cu²⁺. rsc.org

Polymers incorporating the this compound unit can be designed to act as sensory materials. The polymer backbone can provide a scaffold for arranging the binding sites, and the electronic communication along the conjugated chain can lead to signal amplification, enhancing the sensitivity of the sensor. For example, a dicyanovinyl-substituted pyrazole (B372694) containing a pyridine unit has been designed as a fluorescent "turn-off" probe for cyanide detection. nih.gov

The versatility of this chemical platform allows for the creation of sensors for a wide range of targets. For instance, coordination polymers based on pyridine-2,6-dicarboxylic acid have been explored for the fluorescent sensing of various metal ions. researchgate.net Furthermore, a fluorescent sensor based on a europium-metal-organic framework (MOF) has been developed for the detection of 2,6-pyridinedicarboxylic acid, a biomarker for anthrax. nih.gov

The table below summarizes some examples of sensors and probes based on pyridine-2,6-dicarbaldehyde derivatives.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Fluorescent Sensor | Fe³⁺, Hg²⁺ | Fluorescence quenching/enhancement | acs.org |

| Colorimetric and Fluorescent Chemosensor | Pb²⁺, Cu²⁺ | Change in absorption and emission spectra | rsc.org |

| Fluorescent "Turn-Off" Probe | Cyanide (CN⁻) | Michael-type nucleophilic addition | nih.gov |

| Fluorescent MOF Sensor | 2,6-pyridinedicarboxylic acid | Ratiometric fluorescence | nih.gov |

The development of sensors based on this compound and its derivatives is a promising area of research with potential applications in environmental monitoring, medical diagnostics, and industrial process control.

Chemosensors for Ion and Small Molecule Detection

The pyridine-2,6-dicarbaldehyde scaffold is a well-established platform for the design of chemosensors. The two aldehyde groups can readily undergo Schiff base condensation with a variety of amines to create macrocyclic or acyclic ligands with specific binding pockets for metal ions and small molecules. The resulting imine-based ligands can signal the presence of an analyte through a change in color or fluorescence.

The introduction of an iodine atom at the 4-position of the pyridine ring in this compound provides a crucial site for post-synthesis modification. This allows for the fine-tuning of the sensor's electronic properties and, consequently, its selectivity and sensitivity. For instance, the iodine can be substituted via cross-coupling reactions to introduce different functional groups that can enhance the binding affinity for a target analyte or modulate the photophysical properties of the sensor. While specific studies on chemosensors derived directly from this compound are emerging, the principle is well-demonstrated with related pyridine-based systems. For example, pyridine-2,6-dicarboxamide-based chemosensors have shown high selectivity for Cu²⁺ ions. rsc.org The aldehyde groups of this compound would allow for the synthesis of analogous Schiff base sensors.

Table 1: Potential Chemosensor Applications Based on the this compound Scaffold

| Target Analyte | Sensing Principle | Role of this compound | Potential Advantage of the Iodo-group |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Colorimetric/Fluorometric | Forms the core ligand structure after condensation with an appropriate amine. | Allows for post-synthesis modification to enhance selectivity and sensitivity. |

| Anions (e.g., CN⁻, F⁻) | Change in optical properties | Provides a rigid platform for the design of specific anion binding sites. | Can be used to attach recognition moieties that specifically interact with anions. |

| Small Molecules (e.g., nitroaromatics) | Fluorescence quenching | Acts as a building block for larger host molecules. | Can be functionalized to create π-rich systems that interact with electron-deficient analytes. youtube.com |

Fluorescent Probes Derived from Pyridine Dicarbaldehyde Scaffolds

The inherent fluorescence of many pyridine derivatives, coupled with the reactivity of the dicarbaldehyde moiety, makes this compound an excellent candidate for the development of fluorescent probes. Condensation of the aldehyde groups with fluorescent amines or other chromophores can lead to the creation of novel dyes with tailored photophysical properties. These probes can be designed to respond to specific environmental changes, such as pH or the presence of certain biomolecules, making them valuable tools in cell imaging and diagnostics.

The iodine atom in this compound is particularly advantageous in this context. It can be readily replaced using palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions, to introduce a wide array of functional groups. nih.govmdpi.comorganic-chemistry.org This allows for the systematic tuning of the probe's absorption and emission wavelengths, quantum yield, and Stokes shift. For example, coupling with an alkyne-containing fluorophore via a Sonogashira reaction could lead to a new class of red-shifted fluorescent probes. mdpi.com

Catalyst Supports and Immobilization Strategies

The pyridine nitrogen atom and the two aldehyde groups of this compound make it an excellent ligand for coordinating with metal catalysts. The ability to form stable complexes with a variety of transition metals is a key feature of pyridine-based ligands. nih.gov The aldehyde functionalities can be used to anchor the catalytic complex to a solid support, such as silica (B1680970) or a polymer resin. This immobilization facilitates the separation and recycling of the catalyst, which is a crucial aspect of sustainable chemistry.

Furthermore, the iodo-substituent offers a powerful tool for creating robust, covalently linked catalyst supports. For example, the 4-iodopyridyl group can be attached to a surface or a polymer backbone via a C-C bond forming reaction. This creates a more stable linkage compared to simple adsorption or coordination, preventing leaching of the catalyst into the reaction mixture. Magnetically recoverable nano-catalysts have been prepared using similar pyridine derivatives, offering a glimpse into the potential of this compound in this area. rsc.org

Advanced Hybrid Materials Development

The development of advanced hybrid materials, which combine the properties of organic and inorganic components, is a rapidly growing field of materials science. This compound is a prime candidate for the synthesis of such materials. The organic component, derived from the functionalized pyridine, can provide desirable optical, electronic, or recognition properties, while the inorganic component can offer structural stability, conductivity, or magnetic properties.

The versatility of the iodo-group is again a major asset. It allows for the grafting of the pyridine unit onto inorganic surfaces, such as silica or gold nanoparticles, through established coupling chemistries. For example, a Suzuki coupling reaction could be used to attach the pyridine moiety to a boronic acid-functionalized surface. nih.govlibretexts.org The aldehyde groups can then be used to build up more complex organic structures on the surface, leading to the creation of highly functionalized hybrid materials with applications in areas such as catalysis, sensing, and electronics. The synthesis of hybrid pyridines catalyzed by magnetic nanoparticles showcases a similar approach. nih.gov

Advanced Characterization Methodologies for 4 Iodopyridine 2,6 Dicarbaldehyde and Its Chemical Systems

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 4-iodopyridine-2,6-dicarbaldehyde. By providing a highly accurate mass-to-charge ratio (m/z) measurement, typically to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₄INO₂), the expected exact mass can be calculated and compared with the experimental value, offering definitive proof of its identity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule under ionization can reveal the connectivity of the aldehyde and iodo substituents on the pyridine (B92270) ring.

In the context of chemical systems, HRMS serves as a powerful technique for reaction monitoring. For instance, in the synthesis of Schiff bases or metal-organic frameworks (MOFs) using this compound as a precursor, HRMS can be used to track the consumption of the starting material and the formation of intermediates and final products in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry. The high sensitivity of HRMS makes it possible to detect even trace amounts of byproducts, aiding in the development of cleaner and more efficient synthetic routes.

Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial structural information, more advanced multinuclear and multidimensional techniques are necessary for a complete assignment and understanding of its chemical environment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are pivotal in establishing the precise connectivity of atoms within the this compound molecule. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. princeton.eduyoutube.com For this compound, a COSY spectrum would show a correlation between the two aromatic protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comyoutube.com It provides an unambiguous assignment of which proton is attached to which carbon atom. The spectrum would show direct correlations between the aromatic protons and their corresponding carbons, as well as the aldehyde protons and the aldehyde carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For this molecule, HMBC would show correlations from the aromatic protons to the aldehyde carbons and the iodinated carbon, confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. princeton.edu This is crucial for determining stereochemistry and conformation in larger molecules or supramolecular assemblies derived from this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general principles. Actual values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| H3/H5 | ~8.2 | ~132 | C2/C6, C4 |

| Aldehyde H | ~10.1 | ~190 | C2/C6, C3/C5 |

| C2/C6 | - | ~153 | H3/H5, Aldehyde H |

| C3/C5 | - | ~132 | H3/H5, Aldehyde H |

| C4 | - | ~100 | H3/H5 |

Solid-State NMR for Supramolecular Structures and Materials

For materials synthesized from this compound, such as polymers or metal-organic frameworks (MOFs), which are often insoluble or exist in the solid state, solid-state NMR (ssNMR) is an essential characterization tool. nih.govnih.govmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these orientation-dependent interactions, which provide rich structural information. st-andrews.ac.uk

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically seen in solid samples. By studying the chemical shifts and through-space dipolar couplings in the solid state, ssNMR can provide insights into:

The conformation of the molecule within a crystal lattice or polymer matrix.

The packing of molecules in a supramolecular assembly.

The nature of intermolecular interactions, such as hydrogen bonds or π-π stacking.

The presence of different polymorphs.

For example, in a MOF constructed from a ligand derived from this compound, ssNMR could be used to confirm the coordination of the ligand to the metal centers and to probe the local environment around the iodine atom. mdpi.com

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of crystalline materials. Both single-crystal and powder X-ray diffraction provide complementary information about the structure of this compound and its derivatives.

Crystallographic Analysis of Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed structural information, including bond lengths, bond angles, and torsional angles, leading to an unambiguous determination of the molecular structure. springernature.commdpi.com

While a crystal structure for this compound itself is not publicly available, analysis of a closely related cobalt(II) complex incorporating the oxidized form, 4-iodopyridine-2,6-dicarboxylate, provides significant insight. researchgate.net In the structure of (μ2-1-(4,4′-bipyridine-κN:N′)-bis[diaqua-(4-iodopyridine-2,6-dicarboxylato-κO,N,O′)–cobalt(II)], the pyridine derivative acts as a tridentate ligand, coordinating to the cobalt ion through the nitrogen atom and the oxygen atoms of the two carboxylate groups. researchgate.net The C-I bond length and the geometry of the pyridine ring are key parameters that can be precisely determined.

Table 2: Selected Crystallographic Data for (μ2-1-(4,4′-bipyridine-κN:N′)-bis[diaqua-(4-iodopyridine-2,6-dicarboxylato-κO,N,O′)–cobalt(II)] researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 16.987(5) |

| c (Å) | 9.712(3) |

| β (°) | 114.34(3) |

| Volume (ų) | 1555.5(8) |

| Z | 2 |

Powder Diffraction for Polymorphs and Frameworks

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk crystalline materials and is particularly useful when large single crystals suitable for SCXRD cannot be grown. springernature.comspringernature.comnih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD for systems involving this compound include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a calculated pattern from SCXRD data confirms the phase purity of the bulk sample.

Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystal forms, can be readily identified using PXRD. Different polymorphs will produce distinct diffraction patterns. This is critical as different polymorphs can have different physical properties.

Analysis of Framework Materials: For MOFs or other crystalline polymers derived from this compound, PXRD is essential for confirming the formation of the desired framework structure and for assessing its crystallinity and stability upon solvent removal or guest exchange. osti.gov

Advanced Spectroscopic Techniques for Electronic and Optical Properties

The electronic and optical characteristics of this compound are primarily investigated through advanced spectroscopic techniques that probe the molecule's electronic transitions and vibrational modes. These methods provide critical insights into its structure, bonding, and potential for applications in materials science and coordination chemistry.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Visible and fluorescence spectroscopy are powerful tools for elucidating the electronic structure and photophysical properties of this compound. These techniques provide information on the energy levels of molecular orbitals and the interactions of the molecule with its environment.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the aromatic pyridine ring and the carbonyl groups of the aldehyde functionalities. While specific experimental data for this compound is not extensively reported, analysis of related pyridine-2,6-dicarboxylate (B1240393) complexes and other substituted pyridines allows for a well-grounded prediction of its spectral features.

Complexes of pyridine-2,6-dicarboxylic acid, a closely related compound, show intense absorption bands in the UV region, typically between 220 and 300 nm. nih.gov These are attributed to π-π* transitions within the pyridine ring. nih.gov For instance, pyridinedicarboxylate-Tb(III) complexes display prominent peaks around 272 nm and 280 nm, corresponding to these π-π* transitions. nih.gov The introduction of an iodine atom at the 4-position of the pyridine ring is likely to cause a bathochromic (red) shift in these absorption bands due to the electron-donating effect of the halogen and its influence on the molecular orbitals. The aldehyde groups will also contribute to the electronic spectrum, with n-π* transitions expected at longer wavelengths, though these are typically weaker than π-π* transitions.

The formation of charge-transfer complexes can also be studied using UV-Vis spectroscopy. For example, pyridine derivatives are known to form electron-donor-acceptor (EDA) complexes, which can be identified by the appearance of new absorption bands. researchgate.net The interaction of the pyridine nitrogen and the iodine substituent with other molecules or metal ions can lead to shifts in the absorption maxima, providing information about complex formation and intermolecular interactions. acs.orgacs.org

Fluorescence Spectroscopy